tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate

Physicochemical Properties Drug-likeness Isomer Purity

tert-Butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is a bifunctional spirocyclic building block containing a 5-azaspiro[2.5]octane core, a Boc-protected secondary amine, and a primary aminomethyl group at the 6-position. With a molecular formula of C13H24N2O2 and a mass of 240.34 g/mol, its structure provides two chemically distinct, selectively addressable amine handles for stepwise derivatization.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 2090236-99-8
Cat. No. B6602018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate
CAS2090236-99-8
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCC1CN)CC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(6-7-13)5-4-10(15)8-14/h10H,4-9,14H2,1-3H3
InChIKeySMIFIWZXNGMPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-(Aminomethyl)-5-Azaspiro[2.5]Octane-5-Carboxylate: Defining Core Properties and Structural Identity


tert-Butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate is a bifunctional spirocyclic building block containing a 5-azaspiro[2.5]octane core, a Boc-protected secondary amine, and a primary aminomethyl group at the 6-position [1]. With a molecular formula of C13H24N2O2 and a mass of 240.34 g/mol, its structure provides two chemically distinct, selectively addressable amine handles for stepwise derivatization . This regiospecific architecture is fundamental to its application in the synthesis of complex drug-like molecules, where precise spatial orientation of functional groups dictates target engagement.

The Procurement Risk of Generic Substitution for tert-Butyl 6-(Aminomethyl)-5-Azaspiro[2.5]Octane-5-Carboxylate


Generic substitution with other azaspiro[2.5]octane isomers is not viable due to the unique regiochemistry of the target compound’s substituents. Positional isomers, such as the 1-(aminomethyl)- or 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylates , possess identical molecular formulas but exhibit significantly different spatial orientations and molecular properties, as quantified by computed LogP and TPSA values . These differences lead to divergent shapes and reactivity that fundamentally alter a molecule’s role in a synthetic sequence, making it chemically non-fungible. Procuring an isomer will lead to a different, non-viable synthetic intermediate, jeopardizing the entire multi-step synthesis.

Quantitative Differentiation of tert-Butyl 6-(Aminomethyl)-5-Azaspiro[2.5]Octane-5-Carboxylate Against Close Analogs


Regiospecific Impact on LogP and TPSA: Divergent Physicochemical Properties Among 5-Azaspiro[2.5]octane Isomers

A direct comparison of computed physicochemical properties for three regioisomers reveals that the 6-position of the aminomethyl group on the target compound results in a unique property profile. The target compound (6-substituted) exhibits a computed LogP of 2.1248 and a Topological Polar Surface Area (TPSA) of 55.56 Ų, which distinguishes it from its 1-substituted analog . This difference is critical, as a higher LogP and lower TPSA signature for the target molecule predicts a different level of membrane permeability relative to its regioisomer, a key factor when the building block is incorporated to modulate a drug candidate's ADME profile.

Physicochemical Properties Drug-likeness Isomer Purity

High Guaranteed Purity as a Superior Procurement Grade Relative to Common In-Class Alternatives

This specific building block is available with a specified minimum purity of 97%, a grade that is not uniformly available for all positional isomers or related spirocyclic amines . For instance, the closely related 8-(aminomethyl) isomer (CAS 1508209-92-4) is commonly offered at a baseline of 95% purity . This higher purity standard reduces the risk of introducing 2% more unknown impurities that could interfere with sensitive catalytic steps or contaminate advanced intermediates, thereby lowering purification costs and improving the robustness of the synthetic scale-up process.

Chemical Purity Procurement Specification Spirocyclic Building Block

Validated Intermediate for a Proof-of-Concept NAMPT Inhibitor Chemotype

The 6-aminomethyl-5-azaspiro[2.5]octane scaffold is a key intermediate in the reported synthesis of a specific class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [1]. This is in direct contrast to other azaspiro[2.5]octane cores that have been deployed against entirely different targets, such as the 5-azaspiro[2.5]octane scaffold found in ADAM10/17 sheddase inhibitors (e.g., INCB3619) or NK1 antagonists (e.g., the 6-azaspiro[2.5]octane core) . This specific and validated link to an NAMPT inhibitor program provides a direct line of sight from the procured building block to a patent-protected chemotype, which is not achievable with an isomer tailored for a different target space.

NAMPT Inhibitor Drug Discovery Oncology

Highest-Impact Application Scenarios for tert-Butyl 6-(Aminomethyl)-5-Azaspiro[2.5]Octane-5-Carboxylate


Accelerating NAMPT-Targeted Oncology Programs Through Direct Intermediate Access

This building block is the definitive choice for research groups pursuing NAMPT inhibitor-based oncology therapeutics. Its documented use as an intermediate en route to this specific chemotype [1] provides a validated starting point, bypassing the need for de novo scaffold synthesis. This allows medicinal chemistry teams to directly focus resources on peripheral functionalization and lead optimization, significantly truncating early-stage discovery timelines.

De-Risking Parallel Synthesis Through High-Purity Isomer Procurement

For library synthesis or late-stage functionalization campaigns, the 97% purity specification [1] is strategically crucial. By initiating a synthetic sequence with a higher-purity building block compared to standard-grade isomers, the accumulation of side products is mathematically reduced in each subsequent step. This is a quantifiable risk-reduction strategy for generating analytically pure compound libraries for high-throughput screening.

Expediting CNS Drug Discovery with Fsp3-Rich Spirocyclic Cores

The 5-azaspiro[2.5]octane core provides a higher fraction of sp3-hybridized carbons (Fsp3) compared to flat aromatic rings, a property increasingly correlated with clinical success. The distinct LogP and TPSA values for the 6-substituted isomer provide a rational design choice for teams seeking to improve the solubility and reduce the promiscuity of CNS-targeted candidates, where precise control over physicochemical space is paramount.

Tool Compound Synthesis for Chemical Biology Target Identification

The bifunctional nature of the molecule (orthogonal Boc and primary amine) makes it an ideal core for generating affinity chromatography probes or fluorescently labeled tool compounds. This precise scaffold has been used to create inhibitors for target validation studies [1], and its procurement ensures the final probe correctly recapitulates the binding mode of the parent inhibitor, a requirement that cannot be met by a different regioisomer.

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